molecular formula C21H21NO5 B3177165 (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate CAS No. 136497-85-3

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No.: B3177165
CAS No.: 136497-85-3
M. Wt: 367.4 g/mol
InChI Key: HJPQKBAZSODTJO-IBGZPJMESA-N
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Description

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is a protected amino acid derivative widely utilized in peptide synthesis. Its structure features:

  • Fmoc group: A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety, enabling orthogonal deprotection under mild basic conditions .
  • Allyl ester: The allyl ester at the C-terminus allows for selective deprotection via palladium-catalyzed reactions, minimizing side-chain interference .
  • Hydroxypropanoate backbone: The 3-hydroxy group introduces polarity, influencing solubility and reactivity in solid-phase synthesis .

This compound is pivotal in synthesizing complex peptides, particularly in protocols requiring sequential deprotection and conjugation .

Properties

IUPAC Name

prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPQKBAZSODTJO-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, commonly referred to as Fmoc-Lys-OAll, is a synthetic compound used primarily in peptide synthesis and medicinal chemistry. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a significant role in the stability and reactivity of the molecule during various biochemical processes.

  • Molecular Formula : C21H21NO5
  • Molecular Weight : 365.40 g/mol
  • CAS Number : 136497-85-3
  • Purity : Typically around 95% to 97% .

The biological activity of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is primarily attributed to its role in protecting the amine group during peptide synthesis. This protection is crucial in solid-phase peptide synthesis (SPPS), where selective reactions are necessary to build complex peptide structures without unwanted side reactions.

Target of Action

The primary target of this compound is the amine group of amino acids, which it protects through the Fmoc group. The Fmoc group can be removed under basic conditions, allowing for subsequent reactions to occur at the amine site .

Pharmacokinetics

The compound exhibits rapid deprotection under basic conditions, making it suitable for sequential synthesis steps in peptide assembly. This characteristic enhances its utility in developing peptide-based therapeutics .

Peptide Synthesis

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is widely used in the synthesis of various peptides due to its stability and ability to undergo selective reactions. Its application in SPPS allows researchers to create peptides with high fidelity and efficiency.

Case Studies

  • Peptide Drug Development : Research has shown that compounds like Fmoc-Lys-OAll can be utilized in developing peptides that act as drugs for various diseases, including cancer and metabolic disorders. The ability to modify peptides at specific sites enhances their therapeutic potential.
  • Protein Interaction Studies : The stability of this compound makes it an excellent candidate for studying protein-protein interactions and enzyme mechanisms, which are critical for understanding biological processes and developing new therapeutic strategies .

Comparative Analysis

To illustrate the advantages of using (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate in peptide synthesis compared to other protecting groups, the following table summarizes key properties:

Property(S)-Allyl 2-(Fmoc)Other Protecting Groups
StabilityHighVariable
Deprotection ConditionsBasicAcidic or Basic
SelectivityHighModerate
Application in SPPSYesYes

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their differentiating features:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound: (S)-Allyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate Allyl ester, 3-hydroxy C₂₂H₂₃NO₅ 397.42 g/mol High solubility in polar solvents; used in iterative peptide elongation
(S)-Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate (32) Methyl ester C₂₀H₂₁NO₅ 355.38 g/mol Lower steric hindrance; 98% yield in Fmoc-OSu-mediated synthesis
(R)-Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-iodopropanoate (33) Iodo substituent C₂₀H₂₀INO₄ 465.28 g/mol Enhanced electrophilicity for nucleophilic substitutions; 90% yield
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl substituent C₂₅H₂₃NO₄ 401.45 g/mol Increased hydrophobicity; HPLC purity >99%
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid Chloroindole substituent C₂₆H₂₁ClN₂O₄ 469.91 g/mol Potential antiviral activity; structural mimicry of tryptophan
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid β-Amino acid configuration C₂₄H₂₁NO₄ 387.43 g/mol Altered backbone geometry for non-natural peptide design

Physicochemical Properties

  • Solubility: Hydroxypropanoate derivatives (target compound, 32) exhibit superior aqueous solubility compared to hydrophobic variants (e.g., o-tolyl or phenyl substituents) .
  • Purity and Stability : HPLC analyses confirm >99% purity for commercial analogs (e.g., HY-W010984), whereas allyl esters may require stringent storage (-20°C) to prevent hydrolysis .

Q & A

Basic: What are the standard protocols for synthesizing (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate?

Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group under basic conditions (pH 8–9) to ensure regioselectivity .
  • Step 2: Allyl esterification of the carboxyl group using allyl bromide in the presence of a coupling agent (e.g., DCC/DMAP) .
  • Step 3: Hydroxyl group retention via controlled reaction conditions (e.g., low temperature, inert atmosphere) to avoid side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) yield >99% purity .

Advanced: How can reaction conditions be optimized to enhance yield and stereochemical purity?

Answer:
Key optimizations include:

  • Temperature Control: Maintaining 0–4°C during Fmoc protection prevents racemization .
  • pH Adjustment: Buffered solutions (pH 7.5–8.5) stabilize intermediates and reduce hydrolysis .
  • Catalyst Selection: Use of DMAP accelerates allylation efficiency (yield improvement: ~15%) .
  • Stereochemical Monitoring: Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • GHS Hazards: Skin irritation (H315), eye irritation (H319), respiratory sensitization (H335) .
  • Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation via solvent-wet handling .
  • Storage: Store at -20°C in airtight containers under nitrogen to prevent degradation .

Advanced: What analytical techniques resolve structural ambiguities in this compound?

Answer:

  • 1H NMR: Confirms allyl group presence (δ 5.2–5.9 ppm, multiplet) and Fmoc aromatic protons (δ 7.3–7.8 ppm) .
  • HPLC-MS: Validates molecular weight (theoretical: ~401.45 g/mol) and purity (retention time: 12.3 min, 99.76% purity) .
  • FT-IR: Detects carbonyl stretches (C=O at 1720 cm⁻¹, Fmoc C-O at 1250 cm⁻¹) .

Advanced: How does stereochemistry affect interactions with biological targets?

Answer:

  • The (S)-configuration enhances binding to chiral receptors (e.g., enzyme active sites) due to spatial complementarity .
  • Case Study: Fluorinated analogs show 3–5× higher affinity for protein targets compared to non-fluorinated derivatives, attributed to stereoelectronic effects .
  • Method: Molecular docking simulations (AutoDock Vina) predict binding poses, validated by SPR (KD: 12 nM) .

Basic: How is the Fmoc group selectively removed during downstream applications?

Answer:

  • Reagent: 20% piperidine in DMF cleaves the Fmoc group via β-elimination (10–20 min, RT) .
  • Monitoring: UV-Vis (301 nm) tracks deprotection efficiency (>95% completion) .

Advanced: What strategies mitigate oxidative degradation of the allyl ester group?

Answer:

  • Antioxidants: Add 0.1% BHT to storage solutions to inhibit radical-mediated oxidation .
  • Light Exclusion: Amber glass vials reduce photooxidation (shelf-life extension: 6→12 months) .
  • Stability Testing: Accelerated aging studies (40°C/75% RH) confirm degradation <5% over 30 days .

Basic: What are the key applications in peptide synthesis?

Answer:

  • Solid-Phase Peptide Synthesis (SPPS): Serves as a protected amino acid derivative for C-terminal allyl ester activation .
  • Conjugation: Allyl group enables thiol-ene "click" reactions for peptide-polymer hybrids .

Advanced: How do modifications (e.g., fluorination) alter bioactivity?

Answer:

  • Fluorinated Analogs: 4-Fluorophenyl derivatives exhibit 10× higher protease inhibition (IC50: 0.8 μM vs. 8.2 μM) due to enhanced electronegativity .
  • Synthetic Approach: Direct electrophilic fluorination (Selectfluor®) at the para position maintains stereointegrity .

Advanced: What computational methods predict its reactivity in novel reactions?

Answer:

  • DFT Calculations (Gaussian 16): Model transition states for allyl ester hydrolysis (activation energy: 28.5 kcal/mol) .
  • MD Simulations (GROMACS): Predict solvation effects in aqueous DMSO (hydration shell stability: >5 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

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